Acetohydroxamic acid fluoren-2-YL-O-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetohydroxamic acid fluoren-2-yl-o-glucuronide is a complex organic compound with the molecular formula C21H21NO8 and a molecular weight of 415.3933 Da. This compound is a derivative of acetohydroxamic acid, which is known for its chelating properties and its ability to inhibit urease enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetohydroxamic acid fluoren-2-yl-o-glucuronide typically involves the reaction of acetohydroxamic acid with fluoren-2-yl-o-glucuronic acid under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or dimethylformamide, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process may also include purification steps to isolate the final product from any by-products or unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: Acetohydroxamic acid fluoren-2-yl-o-glucuronide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Scientific Research Applications
Acetohydroxamic acid fluoren-2-yl-o-glucuronide has several scientific research applications across various fields:
Chemistry: It is used as a chelating agent in chemical synthesis and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its ability to inhibit urease enzymes, which are relevant in the treatment of certain bacterial infections.
Medicine: It has been investigated for its potential therapeutic applications, particularly in the treatment of urinary tract infections and other conditions involving urease-producing bacteria.
Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which acetohydroxamic acid fluoren-2-yl-o-glucuronide exerts its effects involves its interaction with urease enzymes. By binding to the active site of the enzyme, it inhibits its activity, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in the treatment of infections caused by urease-producing bacteria.
Molecular Targets and Pathways Involved: The primary molecular target of this compound is the urease enzyme. The inhibition of this enzyme disrupts the metabolic pathways of urease-producing bacteria, leading to their inability to survive and proliferate.
Comparison with Similar Compounds
Acetohydroxamic acid fluoren-2-yl-o-glucuronide is unique in its structure and biological activity compared to other similar compounds. Some similar compounds include:
Acetohydroxamic Acid: The parent compound, known for its chelating properties and urease inhibition.
Fluoren-2-yl-O-Glucuronic Acid: A derivative of fluorene, which is used in various chemical syntheses.
Other Urease Inhibitors: Compounds such as thiourea and hydroxyurea, which also inhibit urease but have different chemical structures and mechanisms of action.
Properties
CAS No. |
2495-54-7 |
---|---|
Molecular Formula |
C21H21NO8 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[acetyl(9H-fluoren-2-yl)amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H21NO8/c1-10(23)22(30-21-18(26)16(24)17(25)19(29-21)20(27)28)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9,16-19,21,24-26H,8H2,1H3,(H,27,28)/t16-,17-,18+,19-,21-/m0/s1 |
InChI Key |
VPBPTHOOANATTD-UNJWAJPSSA-N |
Isomeric SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.